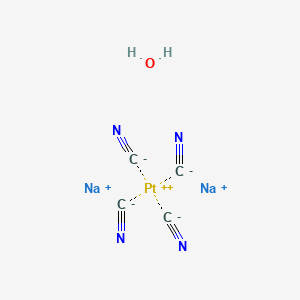

Disodium;platinum(2+);tetracyanide;hydrate

Description

Contextual Significance of Platinum(II) Coordination Compounds in Contemporary Research

Platinum(II) coordination compounds are a cornerstone of modern inorganic chemistry, with their importance stemming from their diverse applications and fundamental chemical principles. The square planar geometry typical of d⁸ metal ions like Pt(II) leads to unique electronic and structural properties that are exploited in various research areas.

Historically, the study of platinum complexes, such as those investigated by Alfred Werner in the late 19th and early 20th centuries, was pivotal in the development of coordination theory. gauthmath.com Werner's work on platinum(IV) ammine complexes, for instance, helped establish the concepts of coordination number and geometry. gauthmath.com

In contemporary research, platinum(II) complexes are perhaps most renowned for their use in cancer chemotherapy, with cisplatin (B142131) being a landmark drug. iastate.edu However, their significance extends far beyond medicine. They are crucial in catalysis, materials science, and photophysics. For example, platinum(II) complexes are investigated as components of one-dimensional conductors and as luminescent materials for applications in sensors and organic light-emitting diodes (OLEDs). The reactivity of the platinum(II) center and the ability to tune its properties by modifying the ligand sphere make these compounds a versatile platform for scientific exploration.

Overview of Tetracyanoplatinate(II) Complexes: Historical and Evolving Perspectives

The history of tetracyanoplatinate(II) complexes dates back to the 19th century, with the preparation of potassium tetracyanoplatinate(II) being one of the early examples. These compounds were initially of interest due to their vibrant colors and crystalline nature. The study of these salts, particularly their partially oxidized derivatives, gained significant momentum in the mid-20th century.

A key development was the discovery of the unusual electrical properties of partially oxidized tetracyanoplatinate salts, such as K₂[Pt(CN)₄]Br₀.₃·3H₂O, often referred to as Krogmann's salt. These materials exhibit highly anisotropic electrical conductivity, behaving as one-dimensional conductors. This property arises from the stacking of the square planar [Pt(CN)₄]²⁻ anions in the crystal lattice, which allows for the overlap of platinum d-orbitals along the stacking axis, creating a pathway for electron delocalization.

The perspective on tetracyanoplatinate(II) complexes has since evolved from being curiosities of coordination chemistry to fundamental building blocks for advanced materials. Research now focuses on understanding and controlling the self-assembly of these square planar units to create structures with tailored electronic and optical properties. Their luminescence is another area of intense investigation, with studies focusing on the effects of intermolecular interactions and the formation of excimers and exciplexes in the solid state.

Research Trajectories and Academic Relevance of Hydrated Platinum Tetracyanides

Hydrated platinum tetracyanides, including the disodium (B8443419) salt, are academically relevant for several reasons. The water of hydration can play a crucial role in determining the crystal structure and, consequently, the physical properties of the solid-state material. The hydrogen bonding networks involving the water molecules can influence the packing of the tetracyanoplatinate anions, affecting the Pt-Pt distances and the degree of orbital overlap.

Current research trajectories involving hydrated platinum tetracyanides often explore their potential in areas such as:

Luminescent Sensing: The luminescence of tetracyanoplatinate complexes can be sensitive to their environment. The presence of certain metal ions can lead to the formation of insoluble, luminescent precipitates, a property that has been explored for the analytical detection of these ions. iastate.edu

Precursors for Nanomaterials: These soluble salts can serve as precursors for the synthesis of platinum-containing nanomaterials with controlled morphologies and properties.

Model Systems for Studying Intermolecular Interactions: The relatively simple and well-defined structure of the [Pt(CN)₄]²⁻ anion makes its hydrated salts excellent models for studying non-covalent interactions, such as Pt-Pt interactions and hydrogen bonding, and their impact on the electronic and photophysical properties of the material.

The academic relevance of these compounds lies in their ability to bridge fundamental concepts of coordination chemistry with the frontiers of materials science and nanotechnology.

Physicochemical Properties of Disodium Tetracyanoplatinate(II) Hydrate (B1144303)

| Property | Value | Reference |

| Chemical Formula | Na₂[Pt(CN)₄]·xH₂O | |

| Molecular Weight | 345.14 g/mol (anhydrous) | brainly.in |

| Appearance | Crystalline solid | |

| Solubility | Soluble in water | |

| Crystal System (for Trihydrate) | Orthorhombic | |

| Space Group (for Trihydrate) | Pnma |

Spectroscopic Data of the Tetracyanoplatinate(II) Anion

The spectroscopic properties of the [Pt(CN)₄]²⁻ anion are well-characterized and provide significant insight into its electronic structure and bonding.

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectra are dominated by the C≡N stretching frequency.

| Mode | Wavenumber (cm⁻¹) | Spectrum |

| ν(C≡N) | ~2133 | Infrared |

| ν(C≡N) | ~2149 | Raman |

| ν(Pt-C) | ~414 | Infrared |

| ν(Pt-C) | ~425 | Raman |

Data is for the aqueous [Pt(CN)₄]²⁻ ion and may vary slightly in the solid state due to crystal lattice effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹⁹⁵Pt and ¹³C NMR, is a powerful tool for studying tetracyanoplatinate complexes in solution.

| Nucleus | Chemical Shift (ppm) | Coupling Constant (J) | Reference |

| ¹⁹⁵Pt | ~ -468 | e-bookshelf.de | |

| ¹³C | ~ 128 | ¹J(¹⁹⁵Pt-¹³C) ≈ 860 Hz | e-bookshelf.de |

Chemical shifts are relative to standard references (Na₂[PtCl₆] for ¹⁹⁵Pt and TMS for ¹³C). Values are for the aqueous [Pt(CN)₄]²⁻ ion. wikipedia.org

Properties

IUPAC Name |

disodium;platinum(2+);tetracyanide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CN.2Na.H2O.Pt/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZQYSVVRURJND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Na+].[Na+].[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4Na2OPt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Advanced Preparation Methodologies

Evolution of Synthetic Routes for Platinum(II) Tetracyanide Anions

The history of tetracyanoplatinate chemistry is deeply rooted in the broader development of inorganic and organometallic chemistry. Early synthetic work on platinum complexes dates back to the 19th century, with comprehensive documentation found in resources like Gmelin's Handbuch der anorganischen Chemie. rsc.orgwikipedia.orggoogle.comzvab.comarchive.orgebay.com The synthesis of the tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, has evolved from classical methods involving the reaction of platinum salts with cyanide sources.

Initially, these syntheses often involved direct reactions of platinum halides with alkali metal cyanides. Over time, refinements focused on improving yield, purity, and control over the reaction conditions. The development of organometallic chemistry provided a deeper understanding of the bonding and reactivity of such complexes, which contain a direct bond between a metal and the carbon atom of a cyanide ligand. scribd.com

A significant advancement in the synthesis of related tetracyanoplatinate compounds involves the reduction of a platinum(IV) precursor, such as H₂PtCl₆, to a platinum(II) species, followed by cyanidation. For instance, a method for preparing potassium tetracyanoplatinate(II) trihydrate utilizes ascorbic acid to reduce the platinum center, which is then reacted with potassium hydroxide (B78521) to form a platinum hydroxide precipitate. This intermediate is subsequently treated with potassium cyanide under pressure to yield the final product. This general approach highlights a key strategy in forming the stable square-planar tetracyanoplatinate(II) anion.

Specialized Methodologies for Disodium (B8443419) Tetracyanoplatinate(II) Hydrate (B1144303) Preparation

The preparation of high-purity disodium tetracyanoplatinate(II) hydrate for various applications necessitates specialized methodologies that go beyond simple precipitation. These techniques focus on controlling the crystallization process, optimizing reaction conditions in solution, and exploring solvent-free solid-state routes.

Controlled Crystallization and Single Crystal Growth Techniques

The formation of well-defined crystals of disodium tetracyanoplatinate(II) hydrate is crucial for applications requiring high purity and for structural elucidation via single-crystal X-ray diffraction. znaturforsch.com Controlled crystallization techniques are employed to achieve this. The general principle of recrystallization involves dissolving the synthesized compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling. libretexts.orgmt.comyoutube.comyoutube.comyoutube.com This gradual decrease in temperature reduces the solubility of the compound, leading to the formation of crystals as the impurities remain in the solution. libretexts.orgmt.com

For disodium tetracyanoplatinate(II) hydrate, water is a common solvent for recrystallization. The process can be optimized by carefully selecting the cooling rate and by using seed crystals to initiate crystallization. youtube.com The growth of large single crystals, often required for detailed structural analysis, can be achieved by slow evaporation of the solvent from a saturated solution or by carefully controlling the temperature gradient in a crystallization apparatus. rsc.org The success of these methods is dependent on the solubility profile of the compound and the careful exclusion of impurities that could inhibit crystal growth. Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the internal lattice structure, including unit cell dimensions, bond lengths, and bond angles. znaturforsch.com

Solution-Phase Synthesis Optimization

Optimizing the synthesis of disodium tetracyanoplatinate(II) hydrate in the solution phase is key to maximizing yield and purity. This involves the careful control of several reaction parameters. The choice of the platinum precursor and the cyanide source is fundamental. The reaction stoichiometry, temperature, pH, and reaction time all play critical roles in the outcome of the synthesis. mdpi.com

For example, in the synthesis of related platinum complexes, the concentration of reactants and the nature of the solvent can significantly influence the reaction kinetics and the formation of byproducts. mdpi.com The optimization process often involves a systematic study of these parameters to find the conditions that favor the formation of the desired tetracyanoplatinate(II) complex while minimizing the formation of undesired species. The use of a slight excess of the cyanide reagent can help to ensure the complete conversion of the platinum precursor. Following the reaction, the product is typically isolated by precipitation and purified by recrystallization as described previously.

Solid-State Reaction Pathways

Solid-state synthesis, particularly mechanochemistry, offers a greener and often more efficient alternative to traditional solution-based methods. mdpi.comnih.gov Mechanochemical synthesis involves the use of mechanical force, such as grinding or milling, to induce chemical reactions between solid reactants. mdpi.comnih.gov This approach can reduce or eliminate the need for solvents, leading to a more environmentally friendly process.

In the context of platinum complexes, mechanochemical methods have been successfully employed for the synthesis of various compounds. chromforum.org For the preparation of disodium tetracyanoplatinate(II) hydrate, a solid-state reaction could involve the grinding of a suitable platinum(II) salt, such as platinum(II) chloride, with sodium cyanide. The mechanical energy provided during milling can overcome the activation energy barrier for the reaction, leading to the formation of the product. This method can be particularly advantageous for producing fine, crystalline powders. Recent studies have demonstrated the feasibility of mechanically stimulated solid-state reactions for other platinum compounds, highlighting the potential of this pathway for the synthesis of disodium tetracyanoplatinate(II) hydrate. mdpi.comnih.gov

Purity Assessment and Quantitative Analytical Methods for Synthetic Products

Ensuring the purity of synthesized disodium tetracyanoplatinate(II) hydrate is critical for its use in research and industry. A variety of analytical methods are employed to assess the purity and quantify the compound.

Data Table: Analytical Techniques for Purity Assessment

| Analytical Technique | Purpose | Key Parameters/Considerations |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the tetracyanoplatinate anion and potential impurities. | Column type (e.g., C18), mobile phase composition, flow rate, and detector wavelength. researchgate.net |

| Gravimetric Analysis | Determination of the platinum content by precipitating a known, insoluble platinum compound. | Choice of precipitating agent (e.g., ammonium (B1175870) chloride), careful filtration, washing, and drying of the precipitate. |

| Titrimetric Analysis | Quantitative determination of the tetracyanoplatinate or platinum content through a controlled reaction with a standard solution. | Type of titration (e.g., redox titration), choice of titrant and indicator. scribd.comkhanacademy.orgscribd.comyoutube.comyoutube.com |

| Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) | Highly sensitive method for determining the elemental composition, particularly the platinum content. | Sample preparation, calibration with standards. |

| Infrared (IR) Spectroscopy | Identification of the cyanide ligand and confirmation of the compound's structure. | Position of the C≡N stretching frequency. |

| X-ray Diffraction (XRD) | Confirmation of the crystalline phase and structure of the hydrate. mdpi.com | Comparison of the diffraction pattern with known standards or single-crystal data. |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the tetracyanoplatinate anion from potential impurities. The method can be optimized by selecting an appropriate column and mobile phase to achieve good resolution. researchgate.net For instance, a C18 reversed-phase column with a suitable buffer system can be employed. Detection is often performed using a UV detector, as the tetracyanoplatinate complex absorbs in the ultraviolet region.

Classical methods such as gravimetric and titrimetric analysis are also valuable for determining the platinum content. In a gravimetric analysis, platinum can be precipitated as an insoluble salt, such as ammonium hexachloroplatinate, which is then ignited to platinum metal and weighed. youtube.com Redox titrations can also be employed, where the platinum(II) is oxidized to platinum(IV) or reduced to platinum metal by a standard oxidizing or reducing agent. scribd.comkhanacademy.orgscribd.comyoutube.comyoutube.com The endpoint of the titration can be detected using a suitable indicator or by electrochemical methods.

Instrumental techniques like Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) provide a highly sensitive and accurate means of determining the elemental composition, ensuring the correct stoichiometry of the synthesized compound. Spectroscopic methods such as Infrared (IR) spectroscopy are used to confirm the presence of the cyanide ligands through their characteristic stretching vibrations. Finally, X-ray Diffraction (XRD) is essential for confirming the crystalline structure of the hydrated salt and for identifying the presence of any crystalline impurities. mdpi.com

Crystallographic Investigations and Structural Determinants

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the atomic arrangement in crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, the electron density distribution can be mapped, revealing the positions of atoms with high precision.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Crystallographic analysis of disodium (B8443419) tetracyanoplatinate(II) trihydrate (Na₂[Pt(CN)₄]·3H₂O) has established its crystal structure. The compound crystallizes in the orthorhombic system, a crystal system defined by three mutually perpendicular axes of unequal length.

The specific arrangement and symmetry of the constituent ions and water molecules within the crystal lattice are described by the space group Cmc2₁. The unit cell is the fundamental repeating block of the crystal structure, and its dimensions have been determined with high precision.

Table 1: Unit Cell Parameters for Disodium Tetracyanoplatinate(II) Trihydrate

| Parameter | Value (Å) |

|---|---|

| a | 13.111 |

| b | 13.840 |

| c | 6.513 |

| α, β, γ | 90° |

This data represents the dimensions of the fundamental repeating unit of the crystal.

Elucidation of the Platinum(II) Coordination Sphere Geometry

The central platinum(II) ion is coordinated by four cyanide ligands. The spatial arrangement of these ligands defines the coordination polyhedron around the central metal atom. In this complex, the Pt(II) center exhibits a square planar coordination geometry. This is a common geometry for d⁸ metal ions like Pt(II), particularly with strong-field ligands such as cyanide.

The platinum atom and the four coordinating carbon atoms of the cyanide groups are essentially coplanar. The [Pt(CN)₄]²⁻ anions are stacked in columns that run parallel to the c-axis of the unit cell.

Analysis of Cyanide Ligand Conformation and Planarity around Platinum(II)

The tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, is confirmed to be highly planar. The platinum atom lies at the center of a nearly perfect square formed by the four carbon atoms of the cyanide ligands. The cyanide ligands themselves are linear, with the Pt-C-N atoms forming an angle very close to 180°. This planarity and linearity are characteristic features of this complex anion. The Pt-Pt separation between adjacent anions within a stack is half the length of the c-axis, at approximately 3.257 Å.

Table 2: Selected Interatomic Distances and Angles in the [Pt(CN)₄]²⁻ Anion

| Measurement | Value |

|---|---|

| Pt-C Bond Length | ~1.99 Å |

| C-N Bond Length | ~1.15 Å |

| C-Pt-C Angle | ~90° |

These values define the geometry of the square planar complex anion.

Neutron Diffraction Studies for Hydrogen Atom Localization and Hydration Structure

While X-ray diffraction is excellent for locating heavier atoms like platinum, it is less effective for precisely determining the positions of very light atoms such as hydrogen. Neutron diffraction is the superior technique for this purpose because neutrons scatter from atomic nuclei rather than electrons. This allows for the accurate localization of hydrogen (or deuterium) atoms, providing a complete picture of the hydration structure and hydrogen bonding.

Precise Characterization of Water Molecule Positions and Orientations

Neutron diffraction studies have been instrumental in precisely defining the positions and orientations of the three water molecules of hydration per formula unit. These water molecules occupy specific sites within the crystal lattice, located in the channels between the columns of [Pt(CN)₄]²⁻ anions. The sodium ions and water molecules form a complex cationic network that balances the charge of the platinum complex anions. The analysis provides exact O-H bond lengths and H-O-H bond angles, confirming the geometry of the water molecules within the solid state.

Mapping of Intermolecular Hydrogen Bonding Networks

Table 3: Compound Names Mentioned

| Systematic Name | Common Name / Formula |

| Disodium;platinum(2+);tetracyanide;hydrate (B1144303) | Disodium tetracyanoplatinate(II) trihydrate |

| Na₂[Pt(CN)₄]·3H₂O | |

| Platinum(II) | Pt(II) |

| Cyanide | CN⁻ |

| Sodium | Na⁺ |

Polymorphism and Hydration-Dependent Structural Variability

Research has indicated the existence of various hydrated forms of disodium tetracyanoplatinate, with the trihydrate (Na₂[Pt(CN)₄]·3H₂O) and the potential for a pentahydrate (Na₂[Pt(CN)₄]·5H₂O) being of particular interest. While comprehensive crystallographic data for these specific hydrates remains the subject of ongoing investigation, studies on analogous tetracyanoplatinate salts provide valuable insights. For instance, the well-characterized barium tetracyanoplatinate tetrahydrate (Ba[Pt(CN)₄]·4H₂O) and magnesium tetracyanoplatinate heptahydrate (Mg[Pt(CN)₄]·7H₂O) demonstrate the capacity of the tetracyanoplatinate anion to form stable crystalline lattices with varying amounts of water of hydration. aps.org The specific stoichiometry of the hydrate is a delicate balance of factors including the size and charge of the cation and the crystallization conditions.

In the case of disodium tetracyanoplatinate, the trihydrate is a commonly cited form. The presence of three water molecules per formula unit suggests a significant role for these molecules in stabilizing the crystal structure through hydrogen bonding and coordination to the sodium cations. The potential existence of a pentahydrate would imply a different, likely more complex, hydrogen-bonding network and coordination environment for the sodium ions.

Table 1: Investigated Hydrate Forms of Disodium Tetracyanoplatinate

| Hydrate Form | Chemical Formula | Status |

|---|---|---|

| Trihydrate | Na₂[Pt(CN)₄]·3H₂O | Commonly referenced |

Data in this table is based on commonly referenced forms and the potential for other hydrates based on related compounds.

Changes in the hydration state of disodium tetracyanoplatinate can induce structural transitions. These transitions involve the rearrangement of the crystal lattice as water molecules are either lost or gained. Such changes can be triggered by variations in temperature and humidity. While specific studies detailing these transitions in disodium tetracyanoplatinate are not extensively documented in publicly available literature, the behavior of other hydrated salts provides a general model.

Dehydration, for instance, can lead to a collapse of the original crystal structure if the water molecules are integral to its stability. In some cases, a new, less hydrated or anhydrous, crystalline phase may form. Conversely, exposure of a lower hydrate or an anhydrous form to a humid environment can lead to the uptake of water and a transition to a more hydrated crystalline structure. These transitions are often reversible and can be studied using techniques such as X-ray powder diffraction (XRPD) and thermal analysis (e.g., thermogravimetric analysis and differential scanning calorimetry).

Interionic Interactions and Lattice Architecture

The sodium cations (Na⁺) play a crucial role in bridging the tetracyanoplatinate anions to form a stable three-dimensional lattice. In hydrated salts, the coordination sphere of the sodium ion is typically completed by water molecules and nitrogen atoms from the cyanide ligands. The coordination number of sodium in crystalline solids can vary, but a coordination number of six, resulting in an octahedral geometry, is common. nih.gov

In the context of the trihydrate, it is plausible that the sodium ions are coordinated by a combination of water molecules and cyanide nitrogen atoms. For example, a sodium ion might be surrounded by three water molecules and three nitrogen atoms from adjacent tetracyanoplatinate units. The precise geometry and coordination number would be definitively determined by single-crystal X-ray diffraction analysis.

Table 2: Plausible Coordination Environment of Sodium Cations

| Ion | Potential Coordinating Species | Potential Coordination Geometry |

|---|

This table presents a plausible scenario based on the known coordination chemistry of sodium ions in hydrated salts.

Furthermore, the water molecules participate in an extensive hydrogen-bonding network. The oxygen atoms of the water molecules can act as hydrogen bond donors to the nitrogen atoms of the cyanide groups and as hydrogen bond acceptors from other water molecules. This network of hydrogen bonds provides additional stability to the crystal lattice.

A characteristic feature of many crystalline tetracyanoplatinate salts is the stacking of the square-planar [Pt(CN)₄]²⁻ anions. This stacking can lead to significant platinum-platinum (Pt-Pt) interactions, which can influence the electronic and optical properties of the material. The distance between the platinum atoms in adjacent stacked anions is a key parameter.

In structures with close Pt-Pt contacts, typically in the range of 3.1 to 3.7 Å, evidence of one-dimensional metallic or semiconducting behavior can be observed. The degree of Pt-Pt interaction is highly sensitive to the inter-planar distance, which is in turn influenced by the nature of the cation and the extent of hydration. The presence of water molecules and their interaction with the cations and anions can affect the packing of the tetracyanoplatinate units and thus modulate the Pt-Pt distance. For instance, in magnesium platinocyanide heptahydrate, the arrangement of the heavier atoms in widely spaced rows is a notable feature. aps.org A detailed crystallographic analysis of disodium tetracyanoplatinate hydrates would be necessary to determine the precise Pt-Pt stacking distance and the nature of these interactions.

Table 3: Mentioned Compounds

| Compound Name | |

|---|---|

| Disodium;platinum(2+);tetracyanide;hydrate | |

| Barium tetracyanoplatinate tetrahydrate | |

| Magnesium tetracyanoplatinate heptahydrate | |

| Disodium tetracyanoplatinate trihydrate |

Spectroscopic Characterization and Vibrational Dynamics

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural and bonding characteristics of the tetracyanoplatinate(II) complex. These methods allow for the detailed analysis of the vibrational modes of the cyanide ligands, the water molecules of hydration, and the crystal lattice itself.

The most prominent features in the vibrational spectra of tetracyanoplatinate(II) complexes are associated with the cyanide (C≡N) ligands. The C≡N stretching vibrations are particularly sensitive to the coordination environment and the oxidation state of the platinum center. aps.org These modes typically appear in the 2100-2200 cm⁻¹ region of the spectrum.

In related tetracyanoplatinate compounds, the cyanide stretching modes have been extensively studied. For instance, in K₂[Pt(CN)₄], the C≡N stretching frequencies are well-documented and provide a basis for understanding the vibrations in the disodium (B8443419) salt. aps.orgaip.org The sensitivity of these C≡N modes to the platinum environment makes them an attractive area of study, as even small changes in the crystal structure or platinum valence state can cause significant frequency shifts. aps.org

The vibrational modes for the square planar [Pt(CN)₄]²⁻ ion can be classified under the D₄ₕ point group. The primary vibrational frequencies associated with the cyanide and platinum-carbon bonds are assigned as follows:

| Vibrational Mode | Symmetry | Raman Activity | IR Activity | Approximate Frequency (cm⁻¹) |

| ν(C≡N) | A₁g | Active | Inactive | ~2150 |

| ν(C≡N) | B₁g | Active | Inactive | ~2165 |

| ν(C≡N) | Eᵤ | Inactive | Active | ~2130 |

| ν(Pt-C) | A₁g | Active | Inactive | ~450 |

| ν(Pt-C) | B₁g | Active | Inactive | ~470 |

| ν(Pt-C) | Eᵤ | Inactive | Active | ~415 |

| δ(Pt-CN) | B₂g | Active | Inactive | ~510 |

| δ(Pt-CN) | Eᵤ | Inactive | Active | ~515 |

Note: Frequencies are approximate and can vary based on the cation and state of hydration. Data is based on studies of various tetracyanoplatinate salts.

The bending modes, such as the Pt-C≡N bend and the C-Pt-C bend, occur at lower frequencies and provide further information about the rigidity of the complex.

The hydrate (B1144303) portion of the compound's name indicates the presence of water molecules within the crystal lattice. These water molecules have their own characteristic vibrations which can be observed in IR and Raman spectra. The primary vibrational modes of water are:

Symmetric and Asymmetric O-H Stretching: Typically observed in the 3200-3600 cm⁻¹ region. The broadening and shifting of these bands can indicate the extent and strength of hydrogen bonding.

H-O-H Bending (Scissoring): Found near 1600-1650 cm⁻¹.

Librational Modes (Rocking, Wagging, Twisting): These hindered rotational motions occur at lower frequencies (typically 300-900 cm⁻¹) and are particularly sensitive to the coordination environment of the water molecule within the crystal lattice. researchgate.net

The positions and shapes of these bands can confirm the presence of water of crystallization and provide evidence for how the water molecules are integrated into the crystal structure, including their involvement in hydrogen bonding with the cyanide ligands or coordination to the sodium cations. researchgate.net

In the solid state, low-frequency vibrational modes corresponding to the collective motions of the Na⁺ cations, the [Pt(CN)₄]²⁻ anions, and the water molecules can be observed. These lattice vibrations, or phonon modes, typically appear below 200 cm⁻¹. They represent translational and rotational oscillations of the molecular and ionic units within the crystal's unit cell. Analysis of these modes is essential for understanding solid-state properties such as thermal conductivity and phase transitions. The specific frequencies are highly dependent on the crystal structure, the masses of the ions, and the strength of the intermolecular forces.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy in the ultraviolet (UV) and visible regions is used to study the electronic structure of the [Pt(CN)₄]²⁻ complex. The absorption of light in this region corresponds to the promotion of electrons from lower-energy to higher-energy molecular orbitals.

The electronic spectrum of the square-planar [Pt(CN)₄]²⁻ ion is characterized by transitions involving the d-orbitals of the platinum(II) center (a d⁸ metal ion). These are broadly categorized as d-d transitions (or ligand field transitions) and charge-transfer transitions.

d-d Transitions: These involve the excitation of an electron from a filled d-orbital to an empty or partially filled d-orbital on the platinum atom. For a square planar complex, the d-orbitals are split in energy. These transitions are typically weak due to being Laporte (symmetry) forbidden. umb.eduillinois.edu

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the transfer of an electron between the metal and the ligands. illinois.edu They can be either Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT). For [Pt(CN)₄]²⁻, both types are possible:

MLCT: From a filled platinum d-orbital to an empty π* antibonding orbital on the cyanide ligands.

LMCT: From a filled π bonding orbital on the cyanide ligands to an empty d-orbital on the platinum center.

Theoretical studies based on density functional theory (DFT) have been used to assign the observed absorption bands for the tetracyanoplatinate(2-) ion. acs.org The spectrum is complex, with several overlapping bands.

Typical Electronic Transitions for [Pt(CN)₄]²⁻ in Aqueous Solution

| Approximate Wavelength (nm) | Approximate Energy (cm⁻¹) | Molar Absorptivity, ε (M⁻¹cm⁻¹) | Tentative Assignment |

| ~305 | ~32,800 | Low | ¹A₁g → ¹A₂u (d-d transition) |

| ~280 | ~35,700 | High | ¹A₁g → ¹Eᵤ (MLCT) |

| ~255 | ~39,200 | High | ¹A₁g → ¹A₂u (MLCT) |

Note: Exact peak positions and intensities can be influenced by the solvent, counter-ion, and hydration state.

The coordination environment significantly dictates the electronic absorption spectrum. The square-planar geometry of the [Pt(CN)₄]²⁻ ion results in a specific d-orbital splitting pattern, which governs the energies of the d-d transitions. bath.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier analytical tool for probing the structure and dynamics of platinum-containing compounds in solution. wikipedia.org The ¹⁹⁵Pt isotope, with a natural abundance of 33.8% and a spin of I=1/2, is highly amenable to NMR studies, offering exceptional sensitivity to the metal's coordination environment. wikipedia.org

The chemical shift of ¹⁹⁵Pt is extraordinarily sensitive to the electronic environment of the platinum nucleus, spanning a range of over 15,000 parts per million (ppm). researchgate.net This sensitivity makes it a precise indicator of the platinum atom's oxidation state, coordination number, and the nature of its ligands. wikipedia.orgresearchgate.net The established reference standard for ¹⁹⁵Pt NMR is the [PtCl₆]²⁻ anion, which is assigned a chemical shift of 0 ppm. wikipedia.org

For the square-planar tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, the ¹⁹⁵Pt NMR signal is observed at a distinct high-field position. Experimental studies have determined its chemical shift to be -4215 ± 1 ppm. This significant upfield shift, relative to the [PtCl₆]²⁻ standard, is characteristic of a Pt(II) center coordinated by four strong-field cyanide ligands. The strong σ-donating and π-accepting properties of the cyanide ligands create a unique electronic shielding at the platinum nucleus, resulting in this characteristic chemical shift.

| Compound/Ion | Oxidation State | ¹⁹⁵Pt Chemical Shift (δ) [ppm] | Reference |

|---|---|---|---|

| [Pt(CN)₄]²⁻ | +2 | -4215 | |

| [PtCl₆]²⁻ (Reference) | +4 | 0 | wikipedia.org |

¹⁹⁵Pt NMR is a powerful technique for investigating the behavior of platinum complexes in solution, including the study of dynamic processes such as ligand exchange and solvent interactions. huji.ac.il The tetracyanoplatinate(II) ion, [Pt(CN)₄]²⁻, is known for its high thermodynamic stability. Kinetic studies using ¹⁹⁵Pt NMR have confirmed that the complex is remarkably inert in solution, showing no signs of decomposition or ligand dissociation under typical conditions.

Investigations into cyanide exchange reactions between the [Pt(CN)₄]²⁻ complex and free cyanide ions in solution have demonstrated an associative mechanism. This implies the formation of a transient, five-coordinate intermediate species, such as [Pt(CN)₅]³⁻, during the exchange process. The ability to monitor the single, sharp resonance of the [Pt(CN)₄]²⁻ ion allows for precise tracking of the kinetics of such exchange reactions. Furthermore, the stability of the complex in aqueous solution means that dynamic processes are primarily related to interactions with solvent molecules and counter-ions rather than changes in the primary coordination sphere.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides direct insight into the elemental composition and chemical states of a compound by measuring the binding energies of core-level electrons. This technique is particularly valuable for analyzing the electronic structure and bonding within coordination complexes.

In the tetracyanoplatinate(II) anion, XPS analysis reveals the distinct chemical environments of the platinum, carbon, and nitrogen atoms. The Pt 4f spectrum for Pt(II) compounds typically appears at a lower binding energy than for Pt(IV) compounds, reflecting the lower oxidation state. For K₂[Pt(CN)₄], a closely related analogue, the Pt 4f₇/₂ binding energy is observed at approximately 73.5 eV. This value is consistent with a +2 oxidation state for platinum.

The C 1s and N 1s core levels provide information about the cyanide ligands. The C 1s binding energy is typically found around 284.8 eV, while the N 1s binding energy is observed at approximately 398.2 eV. These values are characteristic of cyanide groups coordinated to a transition metal.

| Core Level | Binding Energy (eV) in K₂[Pt(CN)₄] |

|---|---|

| Pt 4f₇/₂ | ~73.5 |

| C 1s | ~284.8 |

| N 1s | ~398.2 |

Note: Binding energies are approximate values derived from spectral data for the analogous potassium salt, K₂[Pt(CN)₄], and serve as a close representation for the disodium salt.

XPS is an excellent sensor for the charge redistribution that occurs in cyanometallates due to bonding interactions. A key feature of the bonding in tetracyanoplatinate(II) is π-back donation, where electron density from the platinum d-orbitals is donated into the empty π* antibonding orbitals of the cyanide ligands.

This π-back donation leads to a significant redistribution of electron density within the complex. Specifically, it results in an accumulation of electron density on the nitrogen atom of the cyanide ligand. This effect is directly observable in the XPS data. The increased negative charge on the nitrogen atom is sensed as a lower core-level binding energy compared to what would be expected without this interaction. The observed N 1s binding energy is thus a direct probe of the extent of π-back donation, providing experimental evidence for this crucial bonding characteristic that governs the stability and properties of the complex.

Coordination Polymerization and Supramolecular Assembly

Utilization of Tetracyanoplatinate(II) as a Ligand Building Block

The tetracyanoplatinate(II) anion's utility stems from the dual functionality of its cyanide ligands, which can act as both terminal and bridging groups. dergipark.org.tr This ambidentate nature allows for the systematic assembly of complex structures by linking multiple metal ions.

The synthesis of cyanide-bridged heterometallic complexes often involves the reaction of a simple tetracyanoplatinate(II) salt with another metal salt in solution. The resulting structures are influenced by the coordination preferences of the second metal ion and the stoichiometry of the reactants. For instance, reacting K₂[Pt(CN)₄] with lanthanide or actinide salts can yield intricate molecular or polymeric structures. researchgate.netsemanticscholar.org A notable example is the synthesis of a europium-tetracyanoplatinate compound which forms discrete dimeric molecules of [Eu₂(Pt(CN)₄)₃(H₂O)₁₂]. semanticscholar.org

Characterization of these complexes is typically achieved through a combination of techniques:

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and angles within the crystal lattice. semanticscholar.orgrsc.org

Vibrational Spectroscopy (FT-IR and Raman): These techniques are crucial for identifying the coordination mode of the cyanide ligands. Terminal CN groups have different vibrational frequencies compared to bridging CN groups. dergipark.org.trresearchgate.net

Elemental Analysis: Confirms the empirical formula of the synthesized compound. dergipark.org.trresearchgate.net

Thermal Analysis (TGA/DTA): Provides information on the thermal stability of the complexes and the presence of solvent molecules, such as water of hydration. dergipark.org.tr

A summary of characterization methods for cyanide-bridged complexes is presented below.

| Characterization Technique | Information Obtained | Reference |

|---|---|---|

| Single-Crystal X-ray Diffraction | 3D structure, bond lengths, bond angles, crystal packing | semanticscholar.org |

| FT-IR Spectroscopy | Vibrational modes of ligands (e.g., terminal vs. bridging CN) | dergipark.org.tr |

| Raman Spectroscopy | Complements FT-IR for vibrational analysis | dergipark.org.tr |

| Elemental Analysis | Confirmation of elemental composition and empirical formula | researchgate.net |

| Thermal Analysis (TGA/DTA) | Thermal stability, decomposition pathways, solvent content | dergipark.org.tr |

One of the most common structural motifs involving the tetracyanoplatinate(II) anion is the formation of one-dimensional (1D) chains. semanticscholar.org These chains can be formed in two primary ways:

Cyanide-Bridged Chains: The [Pt(CN)₄]²⁻ unit can link different metal centers through two of its cyanide ligands in a trans fashion, creating a linear or zig-zag chain of alternating metal ions and tetracyanoplatinate units. dergipark.org.tr An example is the structure of [Cu(etim)₃Ni(CN)₄]n, where the tetracyanonickelate(II) anion, analogous to tetracyanoplatinate(II), bridges copper centers to form a polymeric chain. researchgate.net

Chains via Metallophilic Interactions: In many simple salts of tetracyanoplatinate, the square-planar anions stack on top of each other, leading to Pt···Pt interactions. researchgate.netsemanticscholar.org These interactions, though weaker than covalent bonds, are strong enough to organize the anions into quasi-one-dimensional chains, which are responsible for the unique spectroscopic properties of these materials. researchgate.net The introduction of lanthanide cations can be used to tune the Pt···Pt spacing within these chains. researchgate.net

By extending the connectivity beyond simple chains, two-dimensional (2D) and three-dimensional (3D) frameworks can be constructed. This is achieved when the tetracyanoplatinate(II) unit uses more than two cyanide groups to bridge multiple metal centers, or when ancillary ligands and counterions facilitate linking of lower-dimensional structures.

2D Layered Structures: When 1D chains are linked together, 2D sheets can form. For example, in the coordination polymer CP3, [Cu(SCN)(L1)]n (where L1 is a Pt(II) organometallic ligand), 2D sheets are formed through various bridging modes. miami.edu Similarly, coordination polymers containing different metal centers and tetracarboxylate linkers have been shown to form 2D layers with specific topologies, such as the sql (square lattice) topology. mdpi.comsemanticscholar.org

3D Frameworks: The construction of 3D frameworks requires the metal nodes and the tetracyanoplatinate linkers to have connectivity that extends in all three dimensions. rsc.orgrsc.org These frameworks often result in porous materials, analogous to zeolites, with channels or cavities that can host guest molecules. rsc.orglibretexts.orglibretexts.org The topology of these frameworks can be complex, as seen in a Cu(II) coordination polymer with a (4¹⁰·6³²·8³)(4²·6)²(4³·6³) topology. mdpi.com

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Supramolecular Architectures

While covalent coordination bonds form the primary framework, weaker non-covalent interactions are essential in defining the final, stable supramolecular architecture. ethernet.edu.etnih.gov These interactions dictate how individual polymer chains or layers pack together in the crystal.

π-π Stacking: The planar tetracyanoplatinate anion, along with aromatic ancillary ligands, can participate in π-π stacking interactions. semanticscholar.orgrsc.org These interactions, where electron-rich aromatic rings stack face-to-face or edge-to-face, help to organize the components in the solid state and can influence the material's electronic properties.

Photophysical Properties and Luminescent Phenomena

Intrinsic Luminescence Characteristics of Disodium (B8443419) Tetracyanoplatinate(II) Hydrate (B1144303)

The luminescence of disodium tetracyanoplatinate(II) hydrate is a hallmark of its solid-state structure, where interactions between the square-planar [Pt(CN)₄]²⁻ anions play a crucial role.

The emission properties of disodium tetracyanoplatinate(II) hydrate are intrinsically linked to its hydration state, which dictates the intermolecular Pt-Pt distances within the crystal lattice. Different hydrates of the complex consequently display different emission colors. The trihydrate form, for instance, is known for its characteristic blue luminescence. The intensity and exact wavelength of this emission can be modulated by external factors such as temperature and pressure.

While specific quantum yield values for disodium tetracyanoplatinate(II) hydrate are not always extensively detailed in literature, related platinum(II) complexes are known for their high luminescence efficiency. This strong emission is often a result of the formation of excimers or exciplexes, which are excited-state species formed through the association of two or more [Pt(CN)₄]²⁻ ions.

Table 1: Emission Characteristics of Representative Tetracyanoplatinate Salts

| Compound | Emission Color |

|---|---|

| Disodium tetracyanoplatinate(II) trihydrate | Blue |

| Potassium tetracyanoplatinate(II) trihydrate | Blue-Green |

This table provides a general overview of the emission colors for different tetracyanoplatinate salts, highlighting the influence of the cation and hydration on the photophysical properties.

The luminescence decay of disodium tetracyanoplatinate(II) hydrate often follows a multi-exponential pattern, suggesting the involvement of multiple emissive states or deactivation pathways. The decay lifetimes are typically on the order of microseconds, a characteristic feature of phosphorescence originating from a triplet excited state.

The underlying mechanism for this luminescence is rooted in the metal-metal interactions between adjacent platinum atoms in the solid state. The stacking of the [Pt(CN)₄]²⁻ units facilitates the overlap of their d-orbitals. Upon absorption of light, an electron is promoted to an antibonding dσ* orbital, effectively creating a transient Pt-Pt bond in the excited state. The subsequent radiative decay from this state back to the ground state results in the emission of light. The energy of this emission is highly sensitive to the Pt-Pt distance.

Vapochromism and Other Environmental Sensing Applications

A particularly noteworthy characteristic of disodium tetracyanoplatinate(II) hydrate and its analogues is their vapochromic behavior, which is the ability to change color and luminescence upon exposure to volatile organic compound (VOC) vapors. nih.gov

Exposure of crystalline disodium tetracyanoplatinate(II) hydrate to vapors of substances like methanol, ethanol, or acetonitrile (B52724) can induce a significant and reversible shift in its photoluminescence. nih.gov For example, a sample that initially exhibits blue luminescence might shift to green or even red upon exposure to a specific vapor. This change is typically reversed when the vapor is removed, restoring the original luminescent color. This reversible nature makes these materials highly attractive for the development of chemical sensors. nih.gov

The mechanism driving the vapochromic response involves the interaction of vapor molecules with the crystal lattice of the platinum complex. nih.gov The absorption of these molecules can alter the hydration sphere surrounding the [Pt(CN)₄]²⁻ ions and, crucially, modify the Pt-Pt interatomic distances. nih.gov

As the luminescence energy is strongly correlated with the Pt-Pt separation, any change in this distance will alter the emission color. nih.gov The intercalation of vapor molecules can cause the crystal lattice to either contract or expand, leading to a corresponding shift in the Pt-Pt distance. A shorter distance generally results in a lower-energy (red-shifted) emission, whereas a longer distance leads to a higher-energy (blue-shifted) emission. The desorption of the vapor molecules allows the crystal structure to relax back to its original state, thus explaining the reversibility of the phenomenon. nih.gov

Light-Induced Metastable States and Photo-Responsive Behavior

In addition to their inherent luminescence and vapochromism, tetracyanoplatinate(II) complexes can also display photo-responsive behavior through the formation of light-induced metastable states. While this has been more broadly studied in the general class of tetracyanoplatinate compounds, the principles apply to the disodium salt as well.

Irradiation with light of a suitable wavelength can populate a long-lived metastable excited state that possesses different spectroscopic characteristics compared to the ground state. This can manifest as photochromism, where the material changes color upon irradiation and reverts to its original color in the dark or upon heating. This behavior is often linked to subtle changes in the local structure or stacking arrangement of the [Pt(CN)₄]²⁻ ions within the crystal lattice. The lifetimes of these photo-induced states can vary widely, from milliseconds to hours, depending on the specific compound and the surrounding conditions.

Photo-Triggered Structural and Electronic Changes

Upon photoexcitation, disodium tetracyanoplatinate hydrate and related tetracyanoplatinate(II) complexes exhibit significant changes in their structural and electronic properties. These changes are often probed using advanced spectroscopic techniques such as femtosecond transient absorption spectroscopy, which allows for the monitoring of excited-state dynamics on extremely short timescales.

The following table summarizes the conceptual photo-triggered events in tetracyanoplatinate complexes based on general knowledge and studies of related compounds.

| Event | Description | Timescale |

| Photoexcitation | Absorption of a photon promotes the complex to an excited electronic state (e.g., a metal-metal-to-ligand charge transfer, MMLCT). | Femtoseconds (fs) |

| Structural Reorganization | The excited complex undergoes geometric changes, such as the shortening of the Pt-Pt distance, to form an excimer or exciplex. | Picoseconds (ps) |

| Luminescence (Phosphorescence) | The excited state decays back to the ground state via the emission of a photon. The color of the emitted light is dependent on the energy of the excited state. | Nanoseconds (ns) to microseconds (µs) |

| Non-radiative Decay | The excited state returns to the ground state without emitting a photon, dissipating energy as heat. | Picoseconds (ps) to nanoseconds (ns) |

This table is a generalized representation and specific values for Disodium;platinum(2+);tetracyanide;hydrate are not available.

Design Principles for Photoswitchable Coordination Compounds

The design of photoswitchable coordination compounds, a class of materials that can be reversibly switched between two or more stable states by light, is a burgeoning area of research with potential applications in molecular machines, data storage, and photopharmacology. The principles for designing such compounds often leverage photoisomerizable ligands or photo-induced changes in the coordination sphere of the metal center.

Key design principles include:

Integration of Photochromic Ligands: A common strategy involves incorporating photochromic molecules, such as azobenzenes, diarylethenes, or spiropyrans, into the ligand framework of a coordination complex. These ligands can undergo reversible structural changes upon irradiation with specific wavelengths of light, which in turn alters the electronic and steric properties of the metal complex.

Exploitation of Ligand-Field and Charge-Transfer States: The electronic transitions in coordination compounds, such as ligand-field (d-d transitions) and charge-transfer (metal-to-ligand, ligand-to-metal, or metal-metal) transitions, can be harnessed. By designing ligands that upon photoisomerization alter the energy of these electronic states, the absorption and emission properties of the complex can be switched.

The following table outlines some design strategies and their expected effects on the properties of coordination compounds.

| Design Strategy | Photo-Triggered Change | Resulting Property Change |

| Azobenzene-functionalized Ligand | trans-cis isomerization of the azobenzene (B91143) unit. | Alteration of the ligand bite angle and steric hindrance around the metal center, potentially modulating catalytic activity or luminescence. |

| Diarylethene-based Ligand | Reversible cyclization/ring-opening reaction. | Significant change in the electronic conjugation of the ligand, leading to dramatic changes in the absorption spectrum (color) and emission properties. |

| Control of Intermolecular Interactions | Photo-induced modification of intermolecular forces (e.g., π-π stacking, hydrogen bonding). | Changes in solid-state packing and, consequently, bulk properties like luminescence and conductivity. |

This table presents general design principles and not specific examples directly involving this compound.

Advanced Materials Science Applications Non Catalytic

Precursors for Novel Functional Inorganic Materials

The tetracyanoplatinate unit is a foundational component for creating materials with remarkable electronic and optical properties. Disodium (B8443419) tetracyanoplatinate hydrate (B1144303) is a readily available and versatile starting material for the synthesis of these advanced functional materials.

Synthesis of Partially Oxidized Tetracyanoplatinate Materials

Disodium tetracyanoplatinate hydrate is a key precursor in the synthesis of partially oxidized tetracyanoplatinate (POTCP) materials. These materials are renowned for their highly anisotropic electrical conductivity. The process involves the chemical or electrochemical oxidation of the platinum centers within the [Pt(CN)₄]²⁻ complex. This oxidation is often incomplete, leading to a non-integer oxidation state for platinum, a condition known as partial oxidation.

The resulting materials consist of stacked [Pt(CN)₄]²⁻ anions, forming linear chains of platinum atoms. The degree of partial oxidation (DPO) directly influences the Pt-Pt intra-chain distance and, consequently, the material's electronic properties. A classic example of a POTCP is K₂[Pt(CN)₄]Br₀.₃·3H₂O (KCP), which can be synthesized using related tetracyanoplatinate precursors. Structural studies on analogous POTCP salts, such as those involving rubidium cations, reveal that the Pt-Pt spacing and chain dimerization are crucial factors determining their conductive nature. osti.gov The temperature-dependent electrical conductivity of these materials is often interpreted within the framework of a Peierls metal-insulator transition. osti.gov

Table 1: Examples of Partially Oxidized Tetracyanoplatinate (POTCP) Properties

| Property | Description | Significance |

|---|---|---|

| Crystal Structure | Tetragonal, with stacked [Pt(CN)₄] units forming linear chains. | Leads to one-dimensional electronic properties. |

| Pt Oxidation State | Non-integer, typically between +2.1 and +2.4. | Creates holes in the d-band, enabling electrical conductivity. |

| Pt-Pt Distance | Short intra-chain distances (e.g., ~2.87 Å) facilitate orbital overlap. osti.gov | Essential for the formation of a conduction band along the Pt-chain axis. |

| Conductivity | Highly anisotropic, with significantly higher conductivity along the Pt-chains. | A hallmark of one-dimensional conductors. |

Role in the Development of One-Dimensional Conducting Materials

The synthesis of POTCPs from precursors like disodium tetracyanoplatinate hydrate is central to the field of one-dimensional (1D) conductors. academie-sciences.frarxiv.org These materials exhibit metallic-like conductivity along the direction of the stacked tetracyanoplatinate units and insulating behavior in perpendicular directions. This anisotropy is a direct consequence of the crystal structure, where the d_z² orbitals of the platinum atoms overlap along the chain, forming a conduction band.

The simple and well-defined structure of these 1D conductors has allowed for the development and verification of fundamental condensed matter physics theories. arxiv.org The electrical properties of these materials are highly tunable by altering the counter-ions, the degree of partial oxidation, and the extent of hydration, all of which influence the Pt-Pt spacing and inter-chain interactions. The study of these systems has provided invaluable insights into electronic phenomena in low-dimensional systems, such as the Peierls transition, which describes how a one-dimensional metal can become an insulator at low temperatures due to a periodic lattice distortion. osti.govacademie-sciences.fr

Components in Metal-Organic Frameworks (MOFs) and Coordination Network Design

While the tetracyanoplatinate anion itself is a coordination complex, it can also act as a building block or "node" in the construction of more complex, higher-dimensionality structures like metal-organic frameworks (MOFs) and coordination polymers. rsc.orgmdpi.com In this context, the cyanide ligands, which are typically coordinated to the central platinum atom, can bridge to other metal centers, extending the structure in one, two, or three dimensions.

Development of Chemo-Sensors and Optical Probes

The photophysical properties of the [Pt(CN)₄]²⁻ anion, specifically its luminescence, make disodium tetracyanoplatinate hydrate a candidate for the development of optical sensors. nih.govbohrium.comresearchgate.net The emission characteristics of tetracyanoplatinate complexes are often sensitive to their local environment, including the presence of other molecules or ions.

This sensitivity can be harnessed for chemosensor design. For instance, the aggregation or disaggregation of [Pt(CN)₄]²⁻ units, triggered by an analyte, can lead to significant changes in the color or intensity of their luminescence. This phenomenon, known as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ), can form the basis of a detection mechanism. Research in optical chemosensors often focuses on creating systems where molecular recognition events are translated into a measurable optical signal. nih.govbohrium.com While broad research exists in this area, specific applications detailing disodium tetracyanoplatinate hydrate as the primary component in commercially developed sensors are not extensively documented in readily available literature.

Integration into Hybrid Organic-Inorganic Architectures for Optoelectronic Applications

Hybrid organic-inorganic materials combine the desirable properties of both classes of materials, such as the high carrier mobility of inorganic semiconductors and the processability of organic polymers. nih.gov Disodium tetracyanoplatinate hydrate can be integrated into such hybrid architectures to create materials with tailored optoelectronic properties. nih.govresearchgate.net

In these systems, the tetracyanoplatinate complex can serve as the inorganic component, providing luminescent or charge-conducting properties. For example, it could be dispersed within a conductive polymer matrix. The interaction between the organic and inorganic components can lead to novel photophysical behaviors, such as efficient energy transfer or the formation of charge-transfer states. These hybrid materials are being explored for applications in light-emitting diodes (LEDs), photodetectors, and other optoelectronic devices. nih.govresearchgate.net The ability to solution-process these materials makes them attractive for fabricating large-area, low-cost devices. nih.gov

Future Research Directions and Emerging Avenues

Development of Green and Sustainable Synthetic Approaches

The traditional synthesis of cyanide-containing compounds often involves highly toxic reagents and energy-intensive processes. A significant future direction is the development of environmentally benign and sustainable methods for producing Disodium (B8443419) Tetracyanoplatinate(II) Hydrate (B1144303).

Research in this area will likely focus on replacing conventional, hazardous cyanide sources with greener alternatives. One promising approach is "bio-cyanidation," where microorganisms are used to generate cyanide for leaching and complex formation. researchgate.net For instance, bacteria like Chromobacterium violaceum can produce cyanide from precursors like glycine, which could then be used to form the [Pt(CN)4]2- complex in a controlled, biological system. researchgate.netmdpi.com This method not only reduces the risks associated with handling bulk cyanide but also offers a pathway for recovering platinum from waste streams like spent automotive catalysts. researchgate.net

Another sustainable avenue involves exploring alternative lixiviants that can substitute for cyanide altogether. Thiosulfate, for example, is a less toxic and more environmentally friendly agent that forms stable complexes with precious metals. mdpi.com Investigating thiosulfate-based systems for the synthesis of platinum complexes could lead to fundamentally safer processes. mdpi.com

Furthermore, the principles of green chemistry, such as the use of alternative energy sources, are expected to be applied. nih.gov Methods like microwave-assisted synthesis, sonochemistry (using ultrasound), and mechanochemistry (ball milling) could dramatically reduce reaction times, lower energy consumption, and potentially enable solvent-free synthetic routes. chemrxiv.org The use of plant extracts, which contain reducing and capping agents, has been successful in creating platinum nanoparticles and could be adapted for the synthesis of complex ions. nih.govmdpi.comresearchgate.net

Table 1: Comparison of Synthetic Approaches for Tetracyanoplatinate Complexes

| Method | Typical Reagents/Conditions | Advantages | Research Focus |

|---|---|---|---|

| Traditional Synthesis | KCN/NaCN salts, high temperatures, aqueous solvents | Established, high yield | N/A (Baseline) |

| Bio-cyanidation | Microorganisms (e.g., C. violaceum), glycine, ambient temperature | Reduced toxicity, potential for bioremediation and recycling | Optimizing microbial cyanide production and PGM recovery rates researchgate.netmdpi.com |

| Alternative Lixiviants | Thiosulfate salts, ammonia, copper ions | Significantly lower toxicity than cyanide, milder conditions mdpi.com | Improving leaching efficiency and selectivity for platinum mdpi.com |

| Mechanochemistry | Solid-state reactants, ball milling | Solvent-free, reduced energy consumption chemrxiv.org | Investigating reaction kinetics and scalability |

| Phyto-synthesis | Plant extracts (polyphenols, flavonoids), aqueous solutions | Eco-friendly, biocompatible reagents, low cost mdpi.com | Identifying plant extracts capable of forming the Pt(CN)4 complex |

Advanced Time-Resolved Spectroscopic Techniques for Ultrafast Dynamics

The optical and electronic properties of tetracyanoplatinate complexes are governed by the d-orbitals of the platinum center and the interactions between adjacent [Pt(CN)4]2- units in solution or the solid state. Understanding the dynamics of these interactions on the fastest timescales is crucial for designing materials with specific photophysical properties. Future research will heavily rely on advanced time-resolved spectroscopic techniques to capture these events. wikipedia.orgrp-photonics.com

Techniques like femtosecond transient absorption and picosecond time-resolved emission spectroscopy can directly probe the excited-state dynamics of [Pt(CN)4]2- oligomers. researchgate.net Such studies can reveal the real-time dynamics of metal-metal bond formation and the influence of coherent vibrational motions (wave packets) following photoexcitation. researchgate.netdtic.mil

Time-resolved infrared (TRIR) spectroscopy offers another powerful lens, providing structural information on excited states, whether they are emissive or not. wikipedia.org By tracking changes in the vibrational frequencies (like the C≡N stretch) in real-time, researchers can deduce the structural evolution of the complex as it relaxes through various electronic states.

Table 2: Illustrative Data from Ultrafast Studies on Related Platinum Complexes

| Technique | System Studied | Observation | Timescale | Reference |

|---|---|---|---|---|

| Time-Resolved X-ray Solution Scattering (TR-XSS) | [AgPt2(POP)4]3− | Ultrafast Ag-Pt bond expansion | ~0.2 Å | nih.govresearchgate.net |

| Time-Resolved X-ray Solution Scattering (TR-XSS) | [TlPt2(POP)4]3− | Ultrafast Tl-Pt bond contraction | ~0.3 Å | nih.govresearchgate.net |

| Femtosecond Transient Absorption | IrCl62− (Model for heavy T-metal complexes) | Decay from LMCT state into lowest excited state | 0.9 - 3.55 ps | rsc.org |

| Picosecond Time-Resolved Emission | [Pt(CN)4]2- oligomers | Complex dynamics of oligomer excited states | Picoseconds | researchgate.net |

High-Pressure Crystallography and Spectroscopic Studies of Phase Transitions

Applying high pressure is a powerful tool to continuously tune the interatomic distances in a material without changing its chemical composition. For Disodium Tetracyanoplatinate(II) Hydrate, whose properties are highly dependent on the Pt-Pt separation, high-pressure studies represent a key research frontier. These investigations can induce structural phase transitions and dramatically alter electronic and optical properties.

High-pressure crystallography, using diamond anvil cells combined with in-situ X-ray or neutron diffraction, can map out the structural changes of the crystal lattice under compression. aps.org This could reveal novel crystalline phases with different stacking arrangements of the tetracyanoplatinate anions. First-principles calculations can be used to predict such pressure-induced transformations, which may arise from factors like the increasing Coulombic repulsion between the Na+ cations and the platinum centers. nih.gov

Coupling high-pressure techniques with spectroscopy is particularly insightful. High-pressure Raman and infrared spectroscopy can monitor the vibrational modes of the complex, with abrupt changes or peak splittings signaling a phase transition. aps.org High-pressure fluorescence spectroscopy is especially relevant, as the emission color of many tetracyanoplatinate salts is known to be pressure-sensitive (piezochromism). A phase transition could be accompanied by a sudden, significant enhancement or shift in fluorescence, indicating a change in the electronic structure and Pt-Pt interactions. mdpi.com

Table 3: Potential High-Pressure Experiments on Disodium Tetracyanoplatinate(II) Hydrate

| Technique | Parameter Measured | Anticipated Observation / Goal |

|---|---|---|

| High-Pressure X-Ray Diffraction (HP-XRD) | Lattice parameters, crystal symmetry | Identify pressure-induced structural phase transitions aps.org |

| High-Pressure Raman Spectroscopy | Vibrational modes (e.g., Pt-C, C≡N stretches) | Detect changes in local coordination and symmetry aps.org |

| High-Pressure Fluorescence Spectroscopy | Emission wavelength and intensity | Correlate structural changes with optical properties (piezochromism) mdpi.com |

| First-Principles Calculations | Total energy, electronic band structure | Predict transition pressures and understand the mechanism of phase transitions nih.gov |

Integration of Machine Learning and Artificial Intelligence in Computational Design

The discovery of new materials is often a slow, trial-and-error process. The integration of machine learning (ML) and artificial intelligence (AI) offers a paradigm shift, enabling high-throughput screening and the accelerated design of new functional materials. acs.orgnih.gov This approach is a major future avenue for exploring derivatives of Disodium Tetracyanoplatinate(II) Hydrate.

Computational chemists can generate large datasets of hypothetical tetracyanoplatinate-based compounds by, for example, substituting the sodium cations with other elements or by computationally modifying the cyanide ligands. acs.org Properties like electronic bandgap, luminescence energy, and stability can be calculated for each structure using methods like Density Functional Theory (DFT). acm.org

Table 4: Hypothetical Machine Learning Workflow for Designing Novel Cyanoplatinate Materials

| Step | Description | Tools/Methods |

|---|---|---|

| 1. Data Generation | Create a diverse library of virtual cyanoplatinate structures and calculate their properties. | Density Functional Theory (DFT), High-Throughput Computing |

| 2. Feature Engineering | Define atomic and structural descriptors (e.g., cation radius, Pt-Pt distance) as inputs for the model. | Cheminformatics Toolkits |

| 3. Model Training | Train a machine learning model (e.g., neural network, gradient boosting) to learn the structure-property relationship. | Scikit-learn, TensorFlow, PyTorch |

| 4. High-Throughput Screening | Use the trained model to rapidly predict the properties of thousands of new candidate structures. | AI-driven screening platforms technologynetworks.com |

| 5. Experimental Validation | Synthesize and characterize the most promising candidates identified by the AI model. | Chemical Synthesis, Spectroscopy, X-ray Diffraction |

Exploration of Disodium Tetracyanoplatinate(II) Hydrate in Emerging Nanoscience and Quantum Materials Research

The unique structure of tetracyanoplatinate salts, which feature stacks of square-planar anions, makes them intriguing candidates for research in nanoscience and quantum materials. columbia.edu Future work will likely aim to harness this self-assembling tendency to create novel functional materials.

In nanoscience, the [Pt(CN)4]2- unit can be viewed as a molecular building block. Research could focus on controlling the self-assembly of these ions to form one-dimensional nanostructures, such as nanowires or nanotubes. These nanostructures could exhibit interesting electronic and optical properties, potentially finding use in nanoscale sensors or optoelectronic devices. New synthetic methods, such as using molten salts instead of traditional organic solvents, could unlock pathways to previously inaccessible nanocrystal forms. uchicago.edu

In the realm of quantum materials, the quasi-one-dimensional nature of the Pt-Pt chains in tetracyanoplatinate crystals makes them a compelling platform to study the physics of low-dimensional systems. cam.ac.uknih.gov Similar to how iridium-based complexes are considered building blocks for quantum-correlated materials, platinum complexes could host exotic electronic and magnetic states. rsc.org Research will likely explore whether these materials can be engineered to exhibit properties associated with topological quantum materials, such as protected surface states that are robust against defects, which could have applications in catalysis or quantum information. rsc.org The ability to tune the Pt-Pt distance via chemical substitution or pressure provides a powerful knob for controlling these quantum phenomena.

Table 5: Potential Applications in Nanoscience and Quantum Materials

| Field | Potential Application / Research Area | Relevant Property of Tetracyanoplatinate |

|---|---|---|

| Nanoscience | Self-assembled nanowires for sensing | Anisotropic stacking of square-planar [Pt(CN)4]2- ions |

| Nanoscience | Luminescent quantum dots or nanorods | Tunable photoluminescence based on Pt-Pt distance |

| Quantum Materials | Platform for studying 1D quantum phenomena | Quasi-one-dimensional chain of platinum atoms rsc.org |

| Quantum Materials | Exploration of topological electronic states | Strong spin-orbit coupling from the heavy platinum atom rsc.org |

Q & A

What are the optimal synthetic routes for preparing disodium platinum tetracyanide hydrate, and how do reaction conditions influence yield and purity?

Basic Research Question

Methodological Answer:

The synthesis involves reacting sodium cyanide (NaCN) with platinum(II) chloride (PtCl₂) in aqueous media. Key steps include:

Reagent Preparation : Dissolve high-purity NaCN in deionized water under inert atmosphere (N₂/Ar) to prevent cyanide oxidation.

Stoichiometric Addition : Gradually add PtCl₂ to the NaCN solution (molar ratio 4:1 for CN⁻:Pt²⁺) with continuous stirring.

Reaction Control : Maintain pH 7–9 (using NaOH) and room temperature (20–25°C) to avoid side reactions (e.g., hydrolysis or Pt⁰ formation).

Purification : Filter through a 0.22 µm membrane to remove insoluble impurities, followed by slow solvent evaporation to crystallize the product.

Critical Factors : Excess NaCN improves yield but risks residual cyanide contamination. Purity (>98%) is confirmed via elemental analysis and ICP-MS .

What spectroscopic and crystallographic methods are most effective for characterizing disodium platinum tetracyanide hydrate?

Basic Research Question

Methodological Answer:

- IR Spectroscopy : Detect ν(C≡N) stretches (2100–2150 cm⁻¹) to confirm cyanide coordination. Asymmetric vs. symmetric stretching modes indicate ligand geometry .

- X-ray Crystallography : Resolve the square-planar [Pt(CN)₄]²⁻ core and Na⁺ counterion arrangement. Hydration water positions are identified via difference Fourier maps .

- Thermogravimetric Analysis (TGA) : Quantify hydrate content (weight loss at 100–150°C) and thermal stability.

- NMR (¹H, ¹³C) : Limited utility due to paramagnetic Pt²⁺ but useful for monitoring ligand substitution in solution-phase studies.

How does pH affect the stability and hydrolysis of disodium platinum tetracyanide hydrate in aqueous solutions?

Basic Research Question

Methodological Answer:

- Acidic Conditions (pH < 5) : Rapid hydrolysis releases HCN (kₒbₛ ~0.05 min⁻¹ in 1 M HCl), destabilizing the complex. Use buffered solutions (e.g., phosphate, pH 7.4) for biological assays .

- Alkaline Conditions (pH > 10) : Cyanide ligands may partially dissociate, forming [Pt(CN)ₓ(OH)₄₋ₓ]²⁻ species. Monitor via UV-vis spectroscopy (λ shifts from 260 nm to 280 nm) .

Mitigation : Store solutions at pH 8–9 under refrigeration (4°C) to maximize shelf life (>1 month).

How can researchers resolve contradictions in reported catalytic efficiencies of platinum tetracyanide complexes across different studies?

Advanced Research Question

Methodological Answer:

Discrepancies often arise from:

Solvent Effects : Polar solvents (e.g., water) stabilize the complex but reduce substrate accessibility. Compare activity in water vs. ethanol/water mixtures .

Catalyst Loading : Optimize using a design of experiments (DoE) approach. For nitrile hydration, 2–5 mol% Pt typically balances efficiency and cost.

Temperature Gradients : Ensure consistent heating (e.g., oil bath vs. microwave) to avoid localized overheating, which degrades the catalyst.

Case Study : Hydration of acetonitrile to acetamide showed 84% yield at 76°C in alkaline water, but lower yields (50–60%) in ethanol due to ligand competition .

What experimental strategies mitigate ligand substitution interference when studying disodium platinum tetracyanide hydrate in biological systems?

Advanced Research Question

Methodological Answer:

- Ligand Competition Assays : Pre-treat the complex with excess inert ligands (e.g., NaCl, 0.1 M) to block substitution sites before introducing biological targets.

- Kinetic Monitoring : Use stopped-flow UV-vis to track ligand displacement rates (e.g., Cl⁻ substitution: k = 1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C) .

- Buffer Selection : Avoid phosphate buffers (ligand-like behavior); use HEPES or Tris at pH 7.4 to maintain stability.

How do structural variations between disodium and dipotassium platinum tetracyanide hydrates affect their electrochemical properties?

Advanced Research Question

Methodological Answer:

- Ionic Radius Impact : Na⁺ (102 pm) vs. K⁺ (138 pm) alters crystal packing, affecting conductivity. Cyclic voltammetry in 0.1 M KCl shows Na⁺ salts have higher reduction overpotentials (-0.25 V vs. SCE) .

- Hydration Shells : Na⁺ forms tighter hydration layers, reducing ion mobility in solution. Impedance spectroscopy reveals 15% lower conductivity for Na⁺ vs. K⁺ salts at 25°C .

What mechanistic insights explain the cytotoxic selectivity of disodium platinum tetracyanide hydrate in cancer cells versus normal cells?

Advanced Research Question

Methodological Answer:

- DNA Adduct Profiling : Use HPLC-MS to identify Pt-DNA crosslinks. Unlike cisplatin, this complex forms fewer intrastrand crosslinks but more interstrand linkages, evading repair mechanisms .